molecular formula C19H15NO B181608 N,N-Diphenylbenzamide CAS No. 4051-56-3

N,N-Diphenylbenzamide

Cat. No.: B181608
CAS No.: 4051-56-3
M. Wt: 273.3 g/mol
InChI Key: RHLIPLVNXYUJQV-UHFFFAOYSA-N
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Description

N,N-Diphenylbenzamide is an organic compound with the molecular formula C19H15NO It is a member of the benzamide family, characterized by the presence of a benzoyl group attached to a nitrogen atom, which is further bonded to two phenyl groups

Scientific Research Applications

N,N-Diphenylbenzamide has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for N,N-Diphenylbenzamide is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols .

Future Directions

N,N-Diphenylbenzamide and similar compounds have been studied for their opto-electrical properties and potential applications in laser technology and optical data storage . The future research directions could include further exploration of these properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenylbenzamide can be synthesized through the benzoylation of N,N-diphenylamine with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Diphenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its structural configuration, which imparts specific chemical and physical properties.

Properties

IUPAC Name

N,N-diphenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLIPLVNXYUJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193524
Record name Benzamide, N,N-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4051-56-3
Record name N,N-Diphenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4051-56-3
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Record name Benzamide, N,N-diphenyl-
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Record name N,N-Diphenylbenzamide
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Record name Benzamide, N,N-diphenyl-
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Record name N,N-Diphenylbenzamide
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Synthesis routes and methods

Procedure details

4'-[2-(1-Piperidyl)ethoxy]-N-phenylbenzanilide [IA; R is C6H5, Ar is -C6H4 -(p), Y is CH2CH2, N=Z is N(CH2)5, n is O, Ar' is C6H5 ] was prepared from 11.5 g. of 4'-hydroxy-N-phenylbenzanilide and 2-(1-piperidyl)ethyl chloride in the presence of sodium methoxide according to the procedure of Example 1. The product was recrystallized from benzene-hexane to give 4'-]2-(1-piperidyl)ethoxy]-N-phenylbenzanilide, colorless solid, m.p. 78.5°-82.5°C.; cyclohexanesulfamic acid salt form, m.p. 151.5°-157.5°C.
Name
4'-[2-(1-Piperidyl)ethoxy]-N-phenylbenzanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4'-hydroxy-N-phenylbenzanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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